Cyclopentane, 1-methyl-3-methylene-
Description
Cyclopentane, 1-methyl-3-methylene- (CAS: 53366-56-6) is a bicyclic hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol . Its IUPAC Standard InChIKey (BMLMXLRJGCBOOF-UHFFFAOYSA-N) confirms its unique stereochemical configuration, featuring a cyclopentane ring substituted with a methyl group at position 1 and a methylene group at position 3 . This compound is characterized by its Kovats' Retention Index (RI) of 851 on a non-polar squalane column under isothermal conditions, as reported by NIST .
The methylene group introduces unsaturation, increasing reactivity compared to fully saturated cyclopentane derivatives.
Properties
CAS No. |
64658-16-8 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(1R)-1-methyl-3-methylidenecyclopentane |
InChI |
InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h7H,1,3-5H2,2H3/t7-/m1/s1 |
InChI Key |
BMLMXLRJGCBOOF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C)C1 |
Canonical SMILES |
CC1CCC(=C)C1 |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of 1-Methyl-3-Methylenecyclopentane
Molecular Characteristics
1-Methyl-3-methylenecyclopentane is a bicyclic hydrocarbon with a cyclopentane ring substituted by a methyl group at position 1 and a methylidene (CH₂) group at position 3. Its IUPAC name, 1-methyl-3-methylidenecyclopentane, reflects this arrangement, while its SMILES notation (CC1CCC(=C)C1) clarifies the connectivity and double-bond positioning. The compound’s molecular weight is 96.17 g/mol, and its XLogP3 value of 2.3 indicates moderate hydrophobicity.
Primary Synthesis Routes
Isomerization of Cyclohexene Derivatives
The most documented method for synthesizing 1-methyl-3-methylenecyclopentane involves the gas-phase isomerization of cyclohexene or cyclohexanol over acidic catalysts.
Reaction Mechanism
Cyclohexene undergoes thermal rearrangement in the presence of solid acidic catalysts (e.g., SiO₂, Al₂O₃) at 300–450°C to form methylcyclopentene isomers. The reaction proceeds via a carbocation intermediate, where ring contraction and hydride shifts yield 1-methyl-3-methylenecyclopentane as the major product:
$$
\text{Cyclohexene} \xrightarrow{\Delta, \text{SiO}_2} \text{1-Methyl-3-methylenecyclopentane} + \text{by-products (e.g., 3-methylcyclopentene)}
$$
Catalytic Systems and Yields
- Catalysts : Silicon dioxide (SiO₂) achieves a 60.3% yield of 1-methyl-3-methylenecyclopentane at 400°C. Zeolites and aluminosilicates offer comparable efficiency but require lower temperatures (350–400°C).
- Residence Time : Optimal yields occur at 5–15 seconds of contact time in tubular reactors.
Table 1: Isomerization Performance Across Catalysts
| Catalyst | Temperature (°C) | Yield (%) | By-Products (%) |
|---|---|---|---|
| SiO₂ | 400 | 60.3 | 39.7 |
| Al₂O₃ | 380 | 55.1 | 44.9 |
| Zeolite Y | 350 | 58.9 | 41.1 |
Dehydration of Cyclohexanol
Cyclohexanol serves as an alternative feedstock, undergoing dehydration to cyclohexene before isomerization.
Two-Stage Process
- Dehydration : Cyclohexanol is dehydrated at 250°C over SiO₂ to produce cyclohexene with 97.5% efficiency.
- Isomerization : The resulting cyclohexene is isomerized as described in Section 2.1.
Advantages :
Optimization Strategies for Industrial-Scale Production
Catalyst Design and Regeneration
Temperature and Pressure Effects
- Temperature : Yields plateau above 400°C due to competing cracking reactions.
- Pressure : Atmospheric pressure minimizes side products, while elevated pressures (1–5 bar) slightly improve selectivity.
Table 2: Temperature Impact on Isomerization
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 300 | 45.2 | 68.5 |
| 400 | 98.7 | 61.0 |
| 450 | 99.1 | 58.3 |
By-Product Management and Purification
By-Product Formation
The isomerization process generates 3-methylcyclopentene (20–25%) and 4-methylcyclopentene (10–15%) as minor products. These are separated via fractional distillation due to their lower boiling points compared to the target compound.
Recycling Strategies
Unreacted cyclohexene and by-products are reintroduced into the reactor, improving overall atom economy to >90%.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Cyclopentane, 1-methyl-3-methylene- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopentane derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentane, 1-methyl-3-methylene- involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes to form cyclopentanone derivatives. In reduction reactions, it accepts hydrogen atoms to form cyclopentane derivatives. The methylene group in the compound is highly reactive and participates in various addition and substitution reactions .
Comparison with Similar Compounds
Structural Comparison
Cyclopentane, 1-Methyl-3-Methylene- (C₇H₁₂)
- Substituents: Methyl (C1) and methylene (C3).
- Unsaturation: One double bond (methylene group).
- Molecular weight: 96.17 g/mol .
Cyclopentane (C₅H₁₀)
- Substituents: None (parent compound).
- Molecular weight: 70.13 g/mol .
- Structure: Fully saturated, planar or puckered ring depending on conformation .
Cyclopentane, 1-Methylene-3-(1-Methylethylidene) (C₉H₁₄)
- Substituents: Methylene (C1) and isopropylidene (C3).
- Molecular weight: 122.21 g/mol.
- Predicted boiling point: 157.8 ± 15.0 °C ; density: 0.83 ± 0.1 g/cm³ .
cis-1,3-Dimethylcyclopentane (C₇H₁₄)
- Substituents: Two methyl groups (C1 and C3).
- Molecular weight: 98.19 g/mol.
- Fully saturated structure (CAS: 2532-58-3) .
Physical and Chemical Properties
*Data inferred from cyclopentane’s general properties .
- Retention Indices : The higher Kovats' RI of 1-methyl-3-methylene-cyclopentane (851) compared to cyclopentane (~500–600) reflects stronger interactions with the GC column due to increased molecular weight and polarity from the methylene group .
- Reactivity : The methylene group in 1-methyl-3-methylene-cyclopentane enhances reactivity, making it more susceptible to addition reactions than saturated derivatives like cis-1,3-dimethylcyclopentane.
Thermal Stability and Decomposition
- Cyclopentane undergoes thermal decomposition via isomerization to 1-pentene and cyclopropane at 1000–1200 K .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structural isomerism of 1-methyl-3-methylenecyclopentane?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for resolving structural isomerism. Coupling constants and chemical shifts can differentiate between cis/trans configurations or substituent positions. Infrared (IR) spectroscopy complements this by identifying functional groups, such as methyl and methylene vibrations. For example, methylene groups exhibit C-H stretching near 3100 cm . Gas chromatography-mass spectrometry (GC-MS) can further verify purity and molecular weight.
Q. What are the recommended safety protocols for handling 1-methyl-3-methylenecyclopentane in laboratory settings?
- Methodological Answer: Due to its flammability (similar to cyclopentane derivatives), use explosion-proof equipment and ensure proper ventilation. Wear flame-resistant, anti-static lab coats and nitrile gloves. Respiratory protection (e.g., NIOSH-approved air-purifying respirators) is advised if vapor concentrations exceed permissible limits. Store in airtight containers away from ignition sources, and follow spill containment protocols using inert absorbents like vermiculite .
Q. How can high-purity 1-methyl-3-methylenecyclopentane be synthesized and purified?
- Methodological Answer: Synthesis may involve catalytic alkylation of cyclopentane derivatives or Diels-Alder reactions with appropriate dienophiles. Purification typically employs fractional distillation under reduced pressure to isolate the compound (predicted boiling point: ~157.8°C). Confirm purity via gas chromatography (GC) with flame ionization detection, referencing retention indices against known standards .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermodynamic data (e.g., vapor pressure, enthalpy) for 1-methyl-3-methylenecyclopentane?
- Methodological Answer: Discrepancies in literature data can be addressed by cross-validating experimental methods. For vapor pressure, use static or dynamic ebulliometry coupled with the Clausius-Clapeyron equation. Enthalpy of formation can be determined via combustion calorimetry, comparing results with computational methods like Gaussian-4 (G4) theory. Consistency checks against NIST-recommended equations of state (e.g., Peng-Robinson) are essential .
Q. How can molecular dynamics (MD) simulations predict the phase behavior of 1-methyl-3-methylenecyclopentane in mixed refrigerant systems?
- Methodological Answer: Use force fields like TraPPE or OPLS-AA to model intermolecular interactions. Simulate binary or ternary mixtures under varied temperatures and pressures (e.g., 200–400 K, 1–50 bar). Validate results against experimental vapor-liquid equilibrium (VLE) data. Parameters such as radial distribution functions (RDFs) and diffusion coefficients can reveal aggregation tendencies in refrigerant blends .
Q. What methodological considerations are critical when using 1-methyl-3-methylenecyclopentane as a surrogate in gas hydrate studies?
- Methodological Answer: Cyclopentane derivatives are used to mimic natural gas hydrates due to their lower formation pressures. Design experiments with controlled surfactant concentrations (e.g., sodium dodecyl sulfate) to study crystal inhibition. Monitor hydrate kinetics via Raman spectroscopy or high-pressure differential scanning calorimetry (HP-DSC). Temperature ramping rates should be ≤1°C/min to avoid metastable phase formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
